N-(3-Acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide
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Overview
Description
N-(3-Acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group, a triazole ring, and a benzoxazin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide involves multiple steps. The process typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include acetyl chloride, triazole derivatives, and benzoxazin compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-Acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide
- **N-(3-Acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethyl]-4H-1,2,4-triazol-3-YL}sulfanyl)propionamide
Uniqueness
N-(3-Acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)ethyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1033202-21-9 |
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Molecular Formula |
C23H23N5O4S |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N5O4S/c1-14(28-18-9-4-5-10-19(18)32-12-21(28)31)22-25-26-23(27(22)3)33-13-20(30)24-17-8-6-7-16(11-17)15(2)29/h4-11,14H,12-13H2,1-3H3,(H,24,30) |
InChI Key |
HHOWUTMNKRFHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC(=C2)C(=O)C)N3C(=O)COC4=CC=CC=C43 |
Origin of Product |
United States |
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